molecular formula C26H21ClO5 B4749150 BENZYL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

BENZYL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

Cat. No.: B4749150
M. Wt: 448.9 g/mol
InChI Key: XYBOUAJUZPCHOO-UHFFFAOYSA-N
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Description

BENZYL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a complex organic compound with a molecular formula of C26H21ClO5. This compound is part of the chromenyl acetate family, known for its diverse applications in various scientific fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by chlorination and esterification reactions to introduce the benzyl and acetate groups .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. Solvent selection and purification techniques such as flash chromatography are crucial for obtaining high-purity products .

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

BENZYL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of BENZYL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets. The chromenyl moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • BENZYL [(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
  • BENZYL ((6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY)ACETATE

Uniqueness

BENZYL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is unique due to the presence of both benzyl and chloro groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

benzyl 2-(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClO5/c1-17-20-13-22(27)24(30-16-25(28)31-15-19-10-6-3-7-11-19)14-23(20)32-26(29)21(17)12-18-8-4-2-5-9-18/h2-11,13-14H,12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBOUAJUZPCHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BENZYL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
Reactant of Route 2
Reactant of Route 2
BENZYL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
Reactant of Route 3
Reactant of Route 3
BENZYL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
Reactant of Route 4
Reactant of Route 4
BENZYL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
Reactant of Route 5
Reactant of Route 5
BENZYL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
Reactant of Route 6
Reactant of Route 6
BENZYL 2-[(3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

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